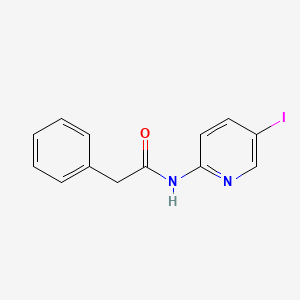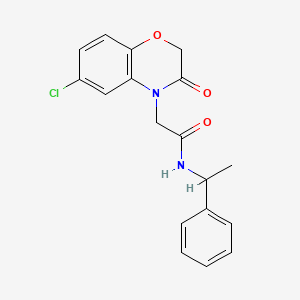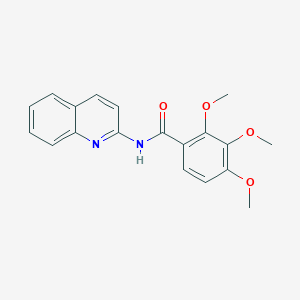![molecular formula C18H22ClNO2 B4402948 4-[2-(4-biphenylyloxy)ethyl]morpholine hydrochloride](/img/structure/B4402948.png)
4-[2-(4-biphenylyloxy)ethyl]morpholine hydrochloride
描述
4-[2-(4-biphenylyloxy)ethyl]morpholine hydrochloride, also known as BMY-14802, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as serotonin 5-HT1A receptor agonists, which have been shown to have a range of effects on the central nervous system. In
科学研究应用
4-[2-(4-biphenylyloxy)ethyl]morpholine hydrochloride has been studied extensively for its potential therapeutic applications in a range of neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, and has been investigated as a potential treatment for conditions such as anxiety disorders, depression, and schizophrenia. In addition, this compound has been studied for its potential use in pain management, as it has been shown to have analgesic effects in animal models.
作用机制
4-[2-(4-biphenylyloxy)ethyl]morpholine hydrochloride acts as a selective agonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of this receptor has been shown to have a range of effects on neurotransmitter release, neuronal firing, and other cellular processes. This compound has been shown to increase serotonin release in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase serotonin release in the brain, which may contribute to its anxiolytic and antidepressant effects. In addition, this compound has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This reduction in HPA axis activity may contribute to this compound's anxiolytic effects. This compound has also been shown to have analgesic effects in animal models, which may be due to its effects on the serotonergic system.
实验室实验的优点和局限性
4-[2-(4-biphenylyloxy)ethyl]morpholine hydrochloride has several advantages as a research tool. It is a well-established compound with a known synthesis method, which makes it easy to produce for research purposes. In addition, it has been extensively studied for its potential therapeutic applications, which means that there is a large body of literature available on its effects and mechanisms of action. However, there are also some limitations to using this compound in lab experiments. One limitation is that it has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects. In addition, its effects on the serotonergic system may be complex and difficult to interpret, which may make it challenging to use as a research tool in certain contexts.
未来方向
There are several future directions for research on 4-[2-(4-biphenylyloxy)ethyl]morpholine hydrochloride. One area of interest is its potential use in the treatment of anxiety disorders, depression, and other psychiatric conditions. Further research is needed to clarify its mechanisms of action and to determine the optimal dosage and administration schedule for therapeutic use. In addition, there is interest in exploring the potential use of this compound in pain management, as well as its effects on other neurotransmitter systems. Overall, this compound is a promising compound with a range of potential therapeutic applications, and further research is needed to fully understand its effects and potential uses.
属性
IUPAC Name |
4-[2-(4-phenylphenoxy)ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2.ClH/c1-2-4-16(5-3-1)17-6-8-18(9-7-17)21-15-12-19-10-13-20-14-11-19;/h1-9H,10-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHPEPNXOVPTFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199598 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-aminophenyl)thio]-N-(4-bromo-1-naphthyl)acetamide](/img/structure/B4402865.png)
![4-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4402876.png)



![3-(allyloxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4402896.png)
![2-(3-formyl-1H-indol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4402897.png)
amine hydrochloride](/img/structure/B4402905.png)
![methyl 3-[(5-bromo-2-methoxybenzoyl)amino]benzoate](/img/structure/B4402915.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4402920.png)

![N-(3-{[(3-fluorophenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide](/img/structure/B4402956.png)

![3,5-bis[(3-methylbenzoyl)amino]benzoic acid](/img/structure/B4402967.png)